透明质酸六糖

描述

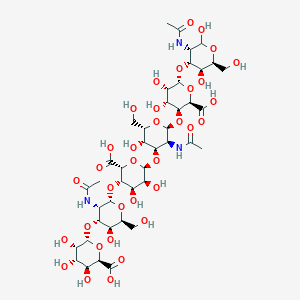

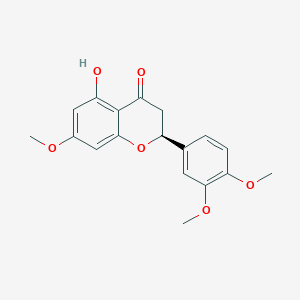

Hyaluronate Hexasaccharide is a type of glycosaminoglycan, which is an important structural component of many tissues . It plays a critical role in a variety of biological contexts . The CAS Number for Hyaluronate Hexasaccharide is 73603-40-4, and its molecular formula is C42H65N3O34 .

Synthesis Analysis

Hyaluronate Hexasaccharide can be synthesized using a procedure that affords the HA oligosaccharides with the GlcNAc–GlcA repeating unit . This process involves generating the β-glycosidic bond in the absence of neighboring group participation and overcoming the issues in the oxidation step .Molecular Structure Analysis

Hyaluronate Hexasaccharide contains a total of 149 bonds; 84 non-H bonds, 6 multiple bonds, 19 rotatable bonds, 6 double bonds, 6 six-membered rings, 3 carboxylic acids (aliphatic), 3 secondary amides (aliphatic), 17 hydroxyl groups, and 3 primary alcohols .Chemical Reactions Analysis

The multifunctionality of Hyaluronate Hexasaccharide combined with its limited solubility in organic solvents and its sensitivity to enzymatic and thermal degradation makes the discovery of selective chemical reactions a challenge for the synthetic chemist .Physical And Chemical Properties Analysis

Hyaluronan, which can be biotechnologically produced in large scale, is an attractive starting polymer for chemical modifications . Different synthesis strategies are used for modulating the biological as well as material properties of this polysaccharide .科学研究应用

Viscosupplementation

Hyaluronan, including Hyaluronate Hexasaccharide, is widely used in viscosupplementation . This is a procedure where a gel-like fluid called hyaluronic acid is injected into a joint space. This application is particularly useful in the treatment of osteoarthritis .

Ophthalmology

In the field of ophthalmology, hyaluronan is used to increase the viscosity of the vitreous humor, the clear gel that fills the space between the lens and the retina of the eyeball . This helps maintain the shape of the eye and allows for proper functioning.

Otolaryngology

Hyaluronan also finds application in otolaryngology, which is the study of ear, nose, and throat conditions . It can be used in surgeries or treatments involving these areas, providing a moist environment and promoting healing.

Wound Healing

Hyaluronan plays a critical role in wound healing . It helps in the organization of tissue architecture and the regulation of cellular functions, such as cell proliferation and migration . This makes it an essential component in the wound healing process.

Cosmetics

In the cosmetic industry, hyaluronan is used in a variety of skincare and beauty products . It has excellent moisture retention properties, making it a popular ingredient in moisturizers, serums, and other hydrating products.

Drug Delivery

Hyaluronan is used in drug delivery systems . Due to its biocompatibility and ability to be chemically modified, it can be used to deliver drugs to specific areas of the body, improving the effectiveness of the treatment.

Biomedical Polymer Matrix

Hyaluronan can be used as a biomedical polymer matrix . Chemical modifications of hyaluronan can modulate its biological as well as material properties, making it suitable for various biomedical applications.

作用机制

Target of Action

Hyaluronate Hexasaccharide, a fragment of Hyaluronic Acid (HA), primarily interacts with cell-surface receptors and binding molecules . The primary targets include CD44 , a membrane glycoprotein, the receptor for hyaluronate-mediated motility (RHAMM) , and the Intercellular Adhesion Molecule 1 (ICAM-1) . These targets play crucial roles in cellular functions such as cell proliferation and migration .

Mode of Action

The mode of action of Hyaluronate Hexasaccharide involves its interaction with its targets, leading to various changes. For instance, it has been found that human PH-20 hyaluronidase catalyzes both hydrolysis and transglycosylation of the HA octasaccharide .

Biochemical Pathways

The biochemical pathways affected by Hyaluronate Hexasaccharide are tightly controlled metabolic pathways for biosynthesis and degradation of hyaluronan . These pathways control the turnover rate, concentration, and molecular size of hyaluronan in tissues . The metabolism of hyaluronan has been closely associated with various physiological and pathological events, including morphogenesis, wound healing, and inflammation .

Pharmacokinetics

It is known that the function of hyaluronan, from which the hexasaccharide is derived, is influenced by its concentration and size . Therefore, it can be inferred that the ADME properties of Hyaluronate Hexasaccharide and their impact on bioavailability would also depend on similar factors.

Result of Action

The molecular and cellular effects of Hyaluronate Hexasaccharide’s action are diverse and depend on its molecular size and tissue concentration . For instance, hyaluronan chains of a medium size are linked to ovulation, embryogenesis, and wound healing; oligosaccharides with 15–50 repeating disaccharide units are immunostimulatory, inflammatory, and angiogenic; and smaller HA oligomers are antiapoptotic and inducers of heat shock proteins .

Action Environment

The action, efficacy, and stability of Hyaluronate Hexasaccharide can be influenced by various environmental factors. For instance, the Hyals (1–4) can work in an acidic environment (about pH 3 and 4), whereas PH-20 and other hyaluronidases from insects and snakes’ venoms are active at neutral pH . Therefore, the pH of the environment can significantly influence the action of Hyaluronate Hexasaccharide.

安全和危害

未来方向

Hyaluronan derivatives play a significant role in biomedical research and applications, indicating the great promise for future innovative therapies . The current advances in knowledge on the biosynthesis and catabolism of hyaluronan describe the diverse functions associated with hyaluronan metabolism .

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N3O34/c1-7(49)43-13-26(16(52)10(4-46)69-37(13)68)72-41-24(60)21(57)29(32(78-41)35(64)65)75-39-15(45-9(3)51)28(18(54)12(6-48)71-39)74-42-25(61)22(58)30(33(79-42)36(66)67)76-38-14(44-8(2)50)27(17(53)11(5-47)70-38)73-40-23(59)19(55)20(56)31(77-40)34(62)63/h10-33,37-42,46-48,52-61,68H,4-6H2,1-3H3,(H,43,49)(H,44,50)(H,45,51)(H,62,63)(H,64,65)(H,66,67)/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19-,20-,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31+,32+,33+,37?,38-,39-,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAUBHLTGUFQPC-PQHHSPKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@@H](O[C@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H](OC([C@H]5NC(=O)C)O)CO)O)O)O)NC(=O)C)O)O)CO)O)O[C@H]6[C@H]([C@H]([C@@H]([C@@H](O6)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N3O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659843 | |

| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1156.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hyaluronate Hexasaccharide | |

CAS RN |

73603-40-4 | |

| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)

![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)

![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)